molecular formula C21H19ClFN5O2 B2414711 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide CAS No. 1251608-05-5

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide

Cat. No. B2414711
CAS RN: 1251608-05-5
M. Wt: 427.86
InChI Key: NHIQXZXZZYMRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of piperidone, which are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including a piperidone ring, a triazole ring, a benzamide group, and a fluorobenzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. Piperidones have been shown to undergo a variety of reactions, with various catalysts employed such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .

Scientific Research Applications

Medicinal Chemistry and Drug Development

A study described the development of a practical and scalable synthetic route for YM758 monophosphate, a novel If channel inhibitor, showcasing the importance of efficient synthesis techniques in drug development. This highlights the relevance of complex chemical compounds in creating medications targeting specific biological pathways (Yoshida et al., 2014) DevelopmentofaPracticalandScalableSyntheticRoutetoYM758Monophosphate,ANovelIfChannelInhibitorDevelopment of a Practical and Scalable Synthetic Route to YM758 Monophosphate, A Novel If Channel Inhibitor.

Pharmacokinetics and Metabolism

Research on the identification of human metabolites of YM758, a novel If channel inhibitor, and the investigation of transporter-mediated renal and hepatic excretion of these metabolites, provides insights into the metabolism and excretion pathways of chemically complex drugs, aiding in the understanding of their pharmacokinetics (Umehara et al., 2009) IdentificationofHumanMetabolitesof()N2[(R)3(6,7Dimethoxy1,2,3,4tetrahydroisoquinoline2carbonyl)piperidino]ethyl4fluorobenzamide(YM758),aNovelIfChannelInhibitor,andInvestigationoftheTransporterMediatedRenalandHepaticExcretionofTheseMetabolitesIdentification of Human Metabolites of (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a Novel If Channel Inhibitor, and Investigation of the Transporter-Mediated Renal and Hepatic Excretion of These Metabolites.

properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN5O2/c22-14-5-7-16(8-6-14)28-13-19(25-26-28)21(30)27-11-9-15(10-12-27)24-20(29)17-3-1-2-4-18(17)23/h1-8,13,15H,9-12H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIQXZXZZYMRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide

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